molecular formula C17H14ClF3N4O3 B2770185 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 861206-40-8

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2770185
CAS No.: 861206-40-8
M. Wt: 414.77
InChI Key: KRCVRDIVENBXJJ-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a dimethoxyphenyl group, and a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Triazolone Ring: The triazolone ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but lacks the triazolone and dimethoxyphenyl groups.

    2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: Similar in structure but with an ethanamine group instead of the triazolone and dimethoxyphenyl groups.

Uniqueness

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O3/c1-9-23-25(15-12(18)6-10(8-22-15)17(19,20)21)16(26)24(9)13-5-4-11(27-2)7-14(13)28-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCVRDIVENBXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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